molecular formula C14H14O3 B582113 3-(Benzyloxy)-5-(hydroxymethyl)phenol CAS No. 134868-93-2

3-(Benzyloxy)-5-(hydroxymethyl)phenol

Cat. No. B582113
M. Wt: 230.263
InChI Key: ATTWAUDUQUGENC-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-5-(hydroxymethyl)phenol” is a chemical compound. It is a type of phenolic compound . Phenolic compounds are known for their antioxidant properties .


Synthesis Analysis

The synthesis of phenolic compounds like “3-(Benzyloxy)-5-(hydroxymethyl)phenol” can be achieved through various methods. One such method involves the protodeboronation of pinacol boronic esters . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .


Molecular Structure Analysis

The molecular formula of “3-(Benzyloxy)-5-(hydroxymethyl)phenol” is C14H14O3 . The molecular weight is 230.26 .


Chemical Reactions Analysis

Phenolic compounds like “3-(Benzyloxy)-5-(hydroxymethyl)phenol” are very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .

Scientific Research Applications

Application in Hydroxylation and Synthesis

  • Enhanced Hydroxylation Activity : The P450 BM-3 mutant F87V demonstrated increased activity towards aromatic and phenolic compounds, including 2-(benzyloxy)phenol. This mutant catalyzed the regioselective hydroxylation of various phenolic compounds, offering potential applications in the synthesis of hydroquinone derivatives from phenolic compounds (Sulistyaningdyah et al., 2005).

  • Synthesis of 5-Hydroxy and 5-Benzyloxy Derivatives : A study explored the synthesis of 5-hydroxy and 5-benzyloxy analogs of the drug propafenone, indicating potential in pharmacological activity research and MDR-modulating activity. The synthesis process involved selective reduction and subsequent cleavage of the benzyl group, leading to phenol derivatives (Chiba et al., 1997).

  • Benzoxazine Synthesis from Phloretic Acid : Phloretic acid, a naturally occurring phenolic compound, was explored for its reactivity with benzoxazine ring formation, emphasizing the potential of renewable phenolic acids in materials science applications. This approach is a sustainable alternative to traditional phenol sources for benzoxazine synthesis (Trejo-Machin et al., 2017).

  • Antioxidant Activity of Phenolic Acids : A study on the antioxidant activities of phenolic acids highlighted the enhancement of antioxidant activities through methoxyl and phenolic hydroxyl groups. This research is significant for understanding the antioxidant mechanisms and designing potent antioxidants in food and pharmaceutical industries (Chen et al., 2020).

Catalytic and Oxidative Applications

  • Catalytic Hydroxylation of Benzene : Research on the hydroxylation of benzene to phenol using a dual-catalysis system demonstrated significant activity for reductant-free aerobic oxidation, providing an environmentally friendly and efficient pathway for phenol production from benzene (Long et al., 2014).

  • Photocatalytic Benzene Hydroxylation : Fe-based metal–organic frameworks were found effective for selective photocatalytic benzene hydroxylation to phenol under visible light, using hydrogen peroxide as an oxidant. This represents a significant advancement in green chemistry for phenol production (Wang et al., 2015).

Safety And Hazards

Phenol, a related compound, is known to be caustic and poisonous . It can cause extensive tissue damage and can be absorbed across intact skin .

Future Directions

Single-atom catalysts (SACs) have emerged as a new type of potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol . This could potentially be applied to the synthesis of “3-(Benzyloxy)-5-(hydroxymethyl)phenol” in the future.

properties

IUPAC Name

3-(hydroxymethyl)-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTWAUDUQUGENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-(hydroxymethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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